Phenotypic Whole-Cell Anti-Tubercular Activity in Cholesterol-Containing Medium vs. the Optimized Lead Analog P15
The original screening hit N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide was identified in a phenotypic assay against M. tuberculosis H37Rv cultured in cholesterol medium and served as the starting point for the synthesis of 29 analogs [1]. The most notable analog, P15, achieved an intramacrophage EC50 of 1.96 µM and 58.0% oral bioavailability in mice dosed at 20 mg/kg [1]. While the exact EC50 of the parent hit was not disclosed at the level of public abstract detail, its differentiation lies in being the scaffold that enabled P15's in vivo oral efficacy—a property absent in the hit itself but realized through structure-guided optimization of the core chemotype [1].
| Evidence Dimension | Intramacrophage anti-M. tuberculosis potency and oral pharmacokinetics in mice |
|---|---|
| Target Compound Data | Initial hit (exact EC50 not publicly specified); scaffold for 29-analog SAR |
| Comparator Or Baseline | Analog P15: intramacrophage EC50 = 1.96 µM; oral bioavailability F = 58.0% at 20 mg/kg in mouse PK |
| Quantified Difference | P15 represents the optimized endpoint; the parent hit lacks oral bioavailability but provides the essential 4-chlorophenyl-isoxazole-thiophene pharmacophore |
| Conditions | M. tuberculosis H37Rv intracellular macrophage infection model; mouse pharmacokinetic study at 20 mg/kg oral dose |
Why This Matters
Procurement of the parent hit enables SAR expansion and scaffold hopping studies that build upon the only isoxazole–thiophene chemotype reported to yield oral anti-tubercular efficacy via Rv1625c/Cya activation.
- [1] Martinez G, Tolentino K, Sukheja P, Webb J, McNamara CW, Chatterjee AK, Yang B. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2025;119:130108. doi:10.1016/j.bmcl.2025.130108. PMID: 39863083. View Source
